5-Methyl-2-(trifluoromethyl)phenylacetic acid
Overview
Description
5-Methyl-2-(trifluoromethyl)phenylacetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a methyl group and an acetic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that it may interact with enzymes or receptors involved in these pathways.
Mode of Action
If it acts similarly to related compounds, it may inhibit enzymes such as lipoxygenases, which play a role in inflammation and immune responses .
Biochemical Pathways
If it acts as a lipoxygenase inhibitor, it could affect the metabolism of arachidonic acid, a key inflammatory mediator .
Result of Action
If it acts as an inhibitor of lipoxygenases, it could potentially reduce the production of inflammatory mediators, thereby modulating immune responses .
Biochemical Analysis
Biochemical Properties
5-Methyl-2-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other substrates. Additionally, this compound may interact with other biomolecules, such as transport proteins, influencing its distribution and bioavailability within biological systems .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the activation of transcription factors and the regulation of gene expression. For instance, this compound can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis. Furthermore, this compound may affect cellular proliferation and apoptosis, highlighting its potential as a therapeutic agent in cancer treatment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific enzyme active sites, leading to either inhibition or activation of enzymatic activity. For example, the interaction of this compound with cytochrome P450 can result in the inhibition of the enzyme’s catalytic function, thereby altering the metabolic fate of other substrates. Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects, such as the modulation of metabolic pathways and the reduction of oxidative stress. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. This compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are crucial for the detoxification and elimination of this compound from the body. Additionally, the interaction of this compound with metabolic enzymes can influence the metabolic flux and levels of other metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, influencing its intracellular concentration and localization. Furthermore, the binding of this compound to plasma proteins can affect its distribution within the body, impacting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its biochemical activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of this compound within these organelles can influence its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable precursor, such as 5-methyl-2-iodophenylacetic acid, using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-2-(trifluoromethyl)phenylacetic acid may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 5-Methyl-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 5-Methyl-2-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-2-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(trifluoromethyl)phenylacetic acid: Similar structure but with an additional trifluoromethyl group.
®-(+)-α-Methoxy-α-trifluoromethylphenylacetic acid: Contains a methoxy group instead of a methyl group.
2-Methyl-5-(trifluoromethyl)phenylacetic acid: Similar structure with a different substitution pattern.
Uniqueness
5-Methyl-2-(trifluoromethyl)phenylacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a methyl and a trifluoromethyl group on the phenyl ring can influence the compound’s reactivity and interactions with other molecules, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[5-methyl-2-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-2-3-8(10(11,12)13)7(4-6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEQVNCETMDPES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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